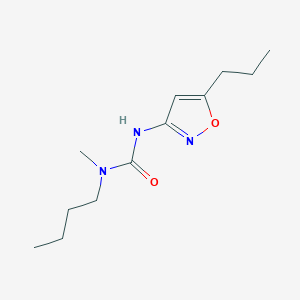
N-Butyl-N-methyl-N'-(5-propyl-1,2-oxazol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas. This compound features a unique structure with a butyl and methyl group attached to the nitrogen atoms, and a 5-propyl-1,2-oxazol-3-yl group attached to the urea moiety. The presence of the oxazole ring imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of N-butyl-N-methylurea with a suitable oxazole derivative. One common method is to react N-butyl-N-methylurea with 5-propyl-1,2-oxazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
科学研究应用
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
N-Butyl-N-methylurea: Lacks the oxazole ring, resulting in different chemical properties.
N-Butyl-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure but with a methyl group instead of a propyl group on the oxazole ring.
N-Butyl-N-methyl-N’-(5-ethyl-1,2-oxazol-3-yl)urea: Similar structure but with an ethyl group instead of a propyl group on the oxazole ring.
Uniqueness
N-Butyl-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is unique due to the presence of the 5-propyl-1,2-oxazol-3-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
属性
CAS 编号 |
55808-60-1 |
|---|---|
分子式 |
C12H21N3O2 |
分子量 |
239.31 g/mol |
IUPAC 名称 |
1-butyl-1-methyl-3-(5-propyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C12H21N3O2/c1-4-6-8-15(3)12(16)13-11-9-10(7-5-2)17-14-11/h9H,4-8H2,1-3H3,(H,13,14,16) |
InChI 键 |
BWURNIDZVPYMNS-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)C(=O)NC1=NOC(=C1)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


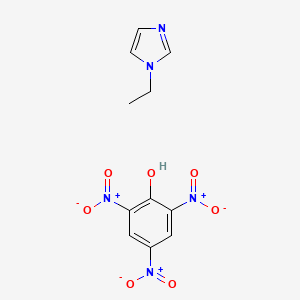
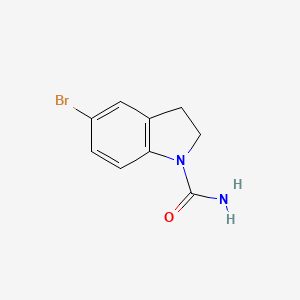
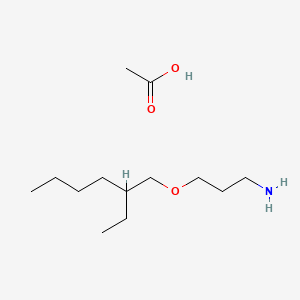
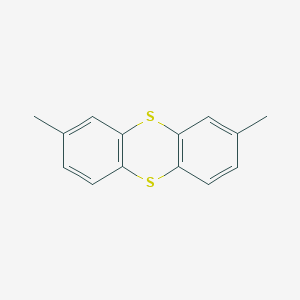
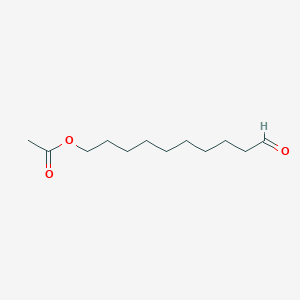
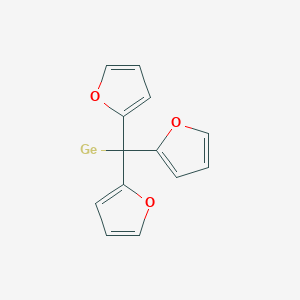
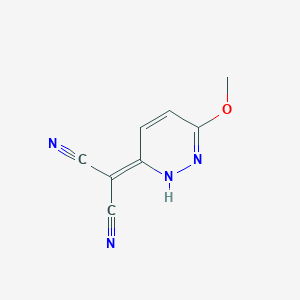

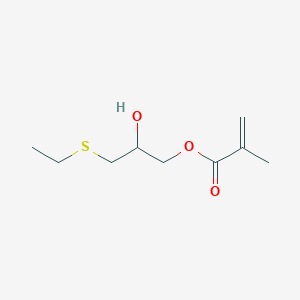
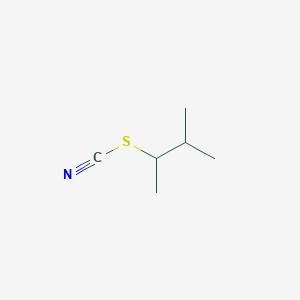

![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)

